N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}butanamide N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}butanamide
Brand Name: Vulcanchem
CAS No.: 946327-01-1
VCID: VC11924573
InChI: InChI=1S/C15H17N3O2S2/c1-2-6-12(20)17-14-13(10-7-4-3-5-8-10)18-15(22-14)21-9-11(16)19/h3-5,7-8H,2,6,9H2,1H3,(H2,16,19)(H,17,20)
SMILES: CCCC(=O)NC1=C(N=C(S1)SCC(=O)N)C2=CC=CC=C2
Molecular Formula: C15H17N3O2S2
Molecular Weight: 335.4 g/mol

N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}butanamide

CAS No.: 946327-01-1

Cat. No.: VC11924573

Molecular Formula: C15H17N3O2S2

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}butanamide - 946327-01-1

Specification

CAS No. 946327-01-1
Molecular Formula C15H17N3O2S2
Molecular Weight 335.4 g/mol
IUPAC Name N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]butanamide
Standard InChI InChI=1S/C15H17N3O2S2/c1-2-6-12(20)17-14-13(10-7-4-3-5-8-10)18-15(22-14)21-9-11(16)19/h3-5,7-8H,2,6,9H2,1H3,(H2,16,19)(H,17,20)
Standard InChI Key UWFACOWJWFCMDF-UHFFFAOYSA-N
SMILES CCCC(=O)NC1=C(N=C(S1)SCC(=O)N)C2=CC=CC=C2
Canonical SMILES CCCC(=O)NC1=C(N=C(S1)SCC(=O)N)C2=CC=CC=C2

Introduction

N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}butanamide is a complex organic compound belonging to the thiazole family. It features a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry and biochemistry, particularly as a bioactive reagent or screening compound in research settings.

Synthesis and Chemical Reactions

The synthesis of N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}butanamide typically involves multi-step organic reactions. While specific synthetic pathways are not detailed in the available literature, such compounds are generally synthesized through methods that require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product.

Synthesis Steps

  • Initial Formation of Thiazole Ring: The synthesis often begins with the formation of the thiazole ring, which can be achieved through various methods involving sulfur and nitrogen-containing precursors.

  • Attachment of Carbamoylmethylsulfanyl Group: The carbamoylmethylsulfanyl group is attached to the thiazole ring, typically through nucleophilic substitution or addition reactions.

  • Linkage to Butanamide Moiety: The final step involves linking the modified thiazole ring to the butanamide moiety, often through amide bond formation.

Potential Applications Table

Application AreaDescription
Medicinal ChemistryPotential bioactive reagent or screening compound in research settings.
Biological ActivityExpected to interact with various biological targets due to its complex structure.
Future ResearchRequires further studies to elucidate specific biological pathways affected by this compound.

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